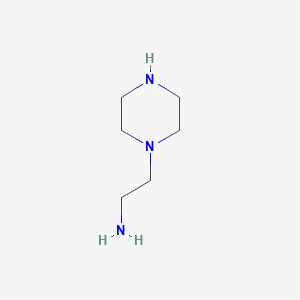

N-(2-Aminoethyl)piperazine

Cat. No. B042578

Key on ui cas rn:

140-31-8

M. Wt: 129.2 g/mol

InChI Key: IMUDHTPIFIBORV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05021482

Procedure details

and 421 g triethylenetetraamine (equivalent weight 39.5; 10.7 equivalents) under a nitrogen atmosphere. The reactants were stirred by an agitator provided in the reactor and heated. As soon as water of condensation appeared in the reactor, the nitrogen gas supply was stopped and the temperature increased to bring the reaction mixture to reflux. The reaction was allowed to continue at a reflux temperature of between 190° C. and 250° C. at atmospheric pressure. The acid value of the reaction mixture was monitored and upon reaching an acid value of 2, the reactor was subjected to a mild vacuum. This was continued until the reaction pressure was reduced to 5 mm Hg. The reaction was continued at these thermodynamic conditions, 190° C. to 250° C. and 5 mm Hg, until the reaction mixture acid value dropped below 1.0.. At that time the reactor was cooled to 150° C., atmospheric pressure was reinstituted, by the addition of nitrogen gas, and Hisol (Ashland Oil Co., highly aromatic solvent) was added to acceptable handling viscosity. The addition of the Hisol permitted cooling of the reaction mixture to ambient temperature. The product of this reaction was a liquid weighing 9,520 g.

Identifiers

|

REACTION_CXSMILES

|

N[CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].N[C@H](CO)CC1N=CNC=1>O>[NH2:10][CH2:9][CH2:8][N:7]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

421 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCN

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC=N1)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC=N1)CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reactants were stirred by an agitator

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided in the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature increased

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to continue at a reflux temperature of between 190° C. and 250° C. at atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was continued until the reaction pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was continued at these thermodynamic conditions, 190° C. to 250° C. and 5 mm Hg, until the reaction mixture acid value

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped below 1.0

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, highly aromatic solvent) was added to acceptable handling viscosity

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

permitted cooling of the reaction mixture to ambient temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NCCN1CCNCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |